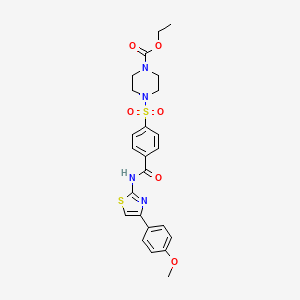

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6S2/c1-3-34-24(30)27-12-14-28(15-13-27)36(31,32)20-10-6-18(7-11-20)22(29)26-23-25-21(16-35-23)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUBEOYHCPZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects.

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action of thiazole derivatives.

Biological Activity

Ethyl 4-((4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anticonvulsant effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Derivative : The thiazole moiety is synthesized through the reaction of appropriate thioketones with amines.

- Piperazine Coupling : The piperazine ring is introduced via coupling reactions with sulfonamides or sulfonic acids.

- Carbamoylation : The compound is then carbamoylated to introduce the carbamoyl group.

- Esterification : Finally, ethyl ester formation occurs to yield the target compound.

Antitumor Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 4-((4-(4-methoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonamide | MCF-7 (breast cancer) | 1.98 ± 1.22 | Apoptosis induction |

| Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide) | HT-29 (colon cancer) | 1.61 ± 1.92 | Cell cycle arrest |

The presence of electron-donating groups, such as methoxy on the phenyl ring, enhances the cytotoxic activity by improving solubility and bioavailability.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. For example, certain thiazole-based compounds have demonstrated effectiveness in animal models of epilepsy, showing a reduction in seizure frequency and severity.

| Compound | Model | ED50 (mg/kg) | Effect |

|---|---|---|---|

| Ethyl 4-(N-(thiazol-2-yl)-benzenesulfonamide) | PTZ-induced seizures | 30.5 | Significant seizure reduction |

| Thiazole-piperazine conjugate | MES model | 25.0 | Complete protection |

The anticonvulsant effect is believed to result from modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

- Thiazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Piperazine Linker : Provides flexibility and may influence binding affinity to biological targets.

- Methoxy Substitution : Increases lipophilicity and enhances cellular uptake.

Case Studies

A recent study evaluated a series of thiazole-piperazine derivatives for their anticancer properties against various cell lines, highlighting the importance of substituent variations on biological activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Additionally, another investigation focused on the anticonvulsant efficacy of these derivatives in animal models, confirming their potential as therapeutic agents for epilepsy management.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : Piperazine derivatives tolerate diverse substitutions (e.g., thiazole, thiophene, benzothiazole) while retaining bioactivity, as seen in AChE inhibitors and antimicrobial agents .

- Carbamoyl vs. Hydrazone Linkers : Carbamoyl groups offer superior stability compared to hydrazones, making the target compound a more viable candidate for long-term therapeutic use .

- Sulfonyl Group Impact : Sulfonyl-containing analogs exhibit improved solubility and target selectivity over methylsulfonyl or trifluoromethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.